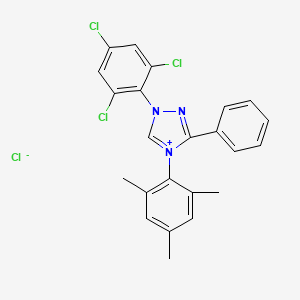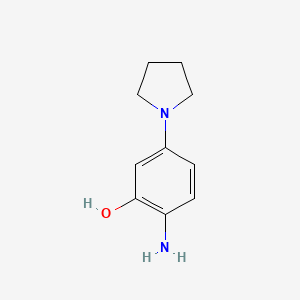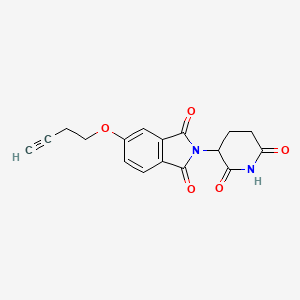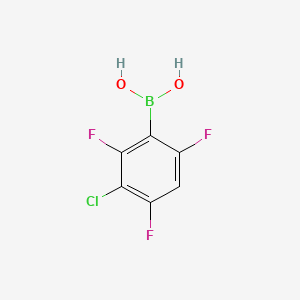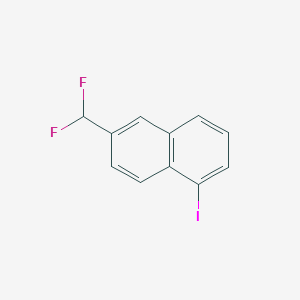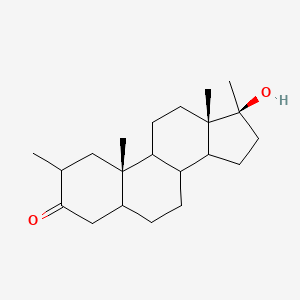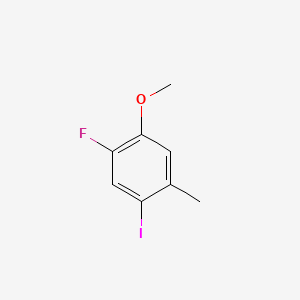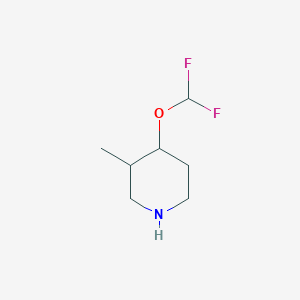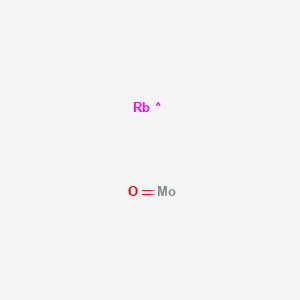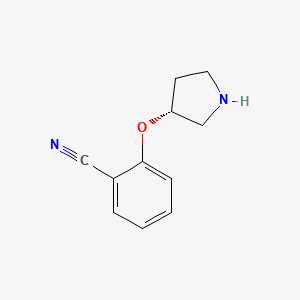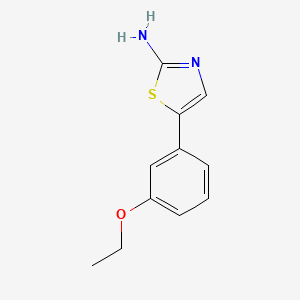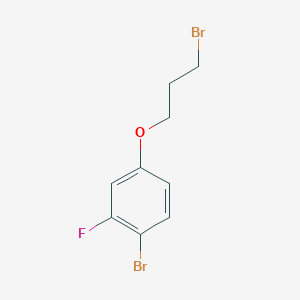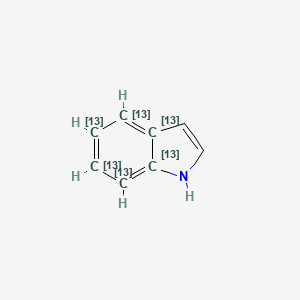
1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole is an organic compound with the formula C₈H₇N. It is classified as an aromatic heterocycle, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. This bicyclic structure is a fundamental scaffold in many natural products and pharmaceuticals. Indole is known for its presence in human feces, where it has a strong fecal odor, but at very low concentrations, it has a pleasant, flowery smell and is used in perfumes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole can be synthesized through various methods. One of the most common methods is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Larock indole synthesis, which uses palladium-catalyzed reactions to form indole from ortho-iodoanilines and alkynes .
Industrial Production Methods: Industrial production of this compound often involves the use of coal tar as a starting material. The indole is extracted and purified through a series of chemical processes. Additionally, biocatalytic approaches have been developed to produce indole from glucose or tryptophan by fermentation .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole undergoes various chemical reactions, including:
Electrophilic Substitution: Mainly at the 3-position due to the electron-rich nature of the indole ring.
Oxidation and Reduction: Indole can be oxidized to indoxyl and further to isatin.
Substitution Reactions: Halogenation, nitration, and sulfonation are common substitution reactions involving indole.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed:
Indoxyl: Formed by oxidation.
Indoline: Formed by reduction.
Halogenated Indoles: Formed by halogenation reactions.
Aplicaciones Científicas De Investigación
1H-Indole and its derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
1H-Indole exerts its effects through various mechanisms:
Comparación Con Compuestos Similares
1H-Indole is unique due to its versatile chemical reactivity and wide range of applications. Similar compounds include:
Benzofuran: Similar structure but with an oxygen atom in place of the nitrogen.
Carbazole: Contains an additional benzene ring fused to the indole structure.
Indoline: The reduced form of indole.
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C8H7N |
|---|---|
Peso molecular |
123.10 g/mol |
Nombre IUPAC |
1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1+1,2+1,3+1,4+1,7+1,8+1 |
Clave InChI |
SIKJAQJRHWYJAI-UQUYMPKGSA-N |
SMILES isomérico |
C1=CN[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21 |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


